molecular formula C14H14N2O B14704509 2-Hydroxy-5,4'-dimethylazobenzene CAS No. 17739-97-8

2-Hydroxy-5,4'-dimethylazobenzene

Cat. No.: B14704509
CAS No.: 17739-97-8
M. Wt: 226.27 g/mol
InChI Key: URSCSFZTBPKRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5,4’-dimethylazobenzene is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.2738 . It is a derivative of azobenzene, characterized by the presence of hydroxyl and methyl groups on the benzene rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

The synthesis of 2-Hydroxy-5,4’-dimethylazobenzene typically involves the diazotization of 2-amino-5,4’-dimethylbenzene followed by coupling with phenol. The reaction conditions usually require an acidic medium and controlled temperature to ensure the formation of the desired azo compound . Industrial production methods may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistency and yield.

Chemical Reactions Analysis

2-Hydroxy-5,4’-dimethylazobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5,4’-dimethylazobenzene has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,4’-dimethylazobenzene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

2-Hydroxy-5,4’-dimethylazobenzene can be compared with other similar compounds such as:

Properties

CAS No.

17739-97-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-methyl-2-[(4-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17/h3-9,17H,1-2H3

InChI Key

URSCSFZTBPKRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.